A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-6-fluoroindoline-2,3-dione
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-6-fluoroindoline-2,3-dione
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides an in-depth analysis of the core physicochemical properties of 4-chloro-6-fluoroindoline-2,3-dione (CAS No: 940054-45-5), a halogenated isatin derivative of significant interest in medicinal chemistry. Isatin and its analogs are recognized as privileged scaffolds due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3]. Understanding the physicochemical profile of a novel derivative like 4-chloro-6-fluoroindoline-2,3-dione is a critical first step in any drug discovery cascade, influencing everything from assay design and screening to formulation and pharmacokinetics. This document details the identity of the compound and presents a series of field-proven, step-by-step experimental protocols for determining its key physicochemical parameters, explaining the scientific rationale behind each methodological choice.
Part 1: Molecular Identity and Structural Attributes
The foundational step in characterizing any novel compound is to establish its unequivocal identity. 4-Chloro-6-fluoroindoline-2,3-dione is a synthetic organic compound belonging to the isatin class. The strategic placement of both a chlorine and a fluorine atom on the aromatic ring is a common medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability[4].
Chemical Structure:
Table 1: Compound Identification and Core Properties
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-fluoro-1H-indole-2,3-dione | |
| Synonyms | 4-Chloro-6-fluoroisatin | N/A |
| CAS Number | 940054-45-5 | [5] |
| Molecular Formula | C₈H₃ClFNO₂ | [5] |
| Molecular Weight | 199.57 g/mol | Calculated |
| Appearance | Expected to be a colored solid (e.g., yellow to orange) | Based on analogs[1][6] |
Part 2: Key Physicochemical Parameters & Their Importance
While specific experimental data for this exact molecule is not widely published, we can infer expected properties based on closely related analogs and outline the gold-standard methods for their determination.
1. Acidity (pKa)
-
Scientific Context: The N-H proton of the isatin core is weakly acidic. The pKa value is critical as it dictates the molecule's ionization state at physiological pH (approx. 7.4), which in turn governs its solubility, membrane permeability, and interaction with biological targets. Halogen substituents on the aromatic ring are electron-withdrawing and are expected to increase the acidity (lower the pKa) compared to unsubstituted isatin.
-
Expected Value: The predicted pKa for the analogous compound 4,6-difluoroindoline-2,3-dione is approximately 7.65[6]. It is reasonable to hypothesize that the pKa of 4-chloro-6-fluoroindoline-2,3-dione will be in a similar range, likely between 7.5 and 8.5.
2. Solubility
-
Scientific Context: Solubility is a paramount property in drug development. Poor aqueous solubility can severely limit oral bioavailability and complicate in vitro assay development[7]. Solubility is typically assessed in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents like dimethyl sulfoxide (DMSO), which is commonly used for compound storage and screening[8].
-
Expected Behavior: Like many isatin derivatives, this compound is expected to have low solubility in water and higher solubility in polar aprotic solvents such as DMSO.
3. Lipophilicity (LogP/LogD)
-
Scientific Context: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous one, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. LogP represents the partition coefficient for the neutral form of the molecule, while LogD accounts for all ionic species at a specific pH.
-
Expected Behavior: The presence of two halogen atoms will increase the lipophilicity compared to the parent isatin scaffold. This suggests moderate to high membrane permeability, but potentially at the cost of aqueous solubility.
4. Thermal Properties (Melting Point & Stability)
-
Scientific Context: The melting point (m.p.) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Thermal stability, assessed by techniques like Differential Scanning Calorimetry (DSC), is crucial for understanding potential degradation during manufacturing, formulation, and storage. DSC can reveal melting, crystallization, decomposition, and polymorphic transitions[9][10].
-
Expected Behavior: The compound is expected to be a solid at room temperature with a relatively high melting point, characteristic of planar, aromatic structures capable of forming stable crystal lattices[11].
Part 3: Standard Operating Protocols for Physicochemical Characterization
As a Senior Application Scientist, the following protocols are presented as robust, self-validating systems for researchers to precisely determine the properties of 4-chloro-6-fluoroindoline-2,3-dione.
Protocol 1: Purity and Identity Confirmation via HPLC-UV/MS
-
Causality & Rationale: Before measuring any physical property, the purity and identity of the material must be unequivocally confirmed. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector provides a quantitative measure of purity, while a Mass Spectrometer (MS) confirms the molecular weight.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 10 µL of this stock into 990 µL of a 50:50 acetonitrile:water mixture to create a 10 µg/mL working solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B over 0.5 minutes, and re-equilibrate for 2.5 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Detection:
-
UV Detector: Monitor at 254 nm and 280 nm. Purity is calculated based on the area percentage of the main peak.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in both positive and negative ion modes. Scan for the expected mass-to-charge ratio (m/z) corresponding to [M+H]⁺ (200.00) and [M-H]⁻ (197.98).
-
Workflow Diagram: Purity & Identity Confirmation
Caption: Workflow for confirming compound purity and identity.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Causality & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility[12]. It measures the concentration of a saturated solution after a prolonged incubation, ensuring true equilibrium is reached. This is more accurate than kinetic solubility methods, which can overestimate solubility due to the formation of supersaturated solutions[8].
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid compound (e.g., ~2 mg) to a 2 mL glass vial.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 7.4 PBS) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vial to stand for 1 hour for undissolved solid to settle. For more robust separation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes[13].
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification:
-
Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the diluted sample using a calibrated HPLC-UV method (as described in Protocol 1) against a standard curve of known concentrations.
-
Calculate the original concentration in the supernatant, which represents the solubility.
-
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Causality & Rationale: DSC measures the heat flow into or out of a sample as a function of temperature[9]. This allows for the precise determination of the melting point (as the peak of the endothermic event) and can reveal other thermal events like polymorphism or decomposition, which are critical for quality control and formulation development.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well past the expected melting point (e.g., 300 °C).
-
Maintain a constant flow of inert nitrogen gas (e.g., 20-50 mL/min) to prevent oxidative degradation[3].
-
-
Data Analysis: Plot the heat flow (W/g) versus temperature (°C).
-
Melting Point (Tm): The temperature at the peak of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak.
-
Decomposition: A broad, often exothermic event following the melt indicates decomposition.
-
Workflow Diagram: DSC Data Interpretation
Caption: Decision workflow for interpreting DSC thermal analysis data.
Part 4: Conclusion and Forward Look
The physicochemical properties of 4-chloro-6-fluoroindoline-2,3-dione define its behavior in both chemical and biological systems. While specific experimental values for this compound require laboratory determination, its profile can be confidently predicted to include weak N-H acidity, low aqueous solubility, and moderate-to-high lipophilicity, consistent with other halogenated isatins.
The robust, validated protocols provided in this guide—for identity/purity, solubility, and thermal analysis—form the essential toolkit for any researcher working with this or similar novel chemical entities. Accurate and early characterization of these fundamental properties is not merely a data-gathering exercise; it is a cornerstone of successful drug discovery, enabling informed decisions that save time, reduce costs, and ultimately increase the probability of developing a successful therapeutic agent.
References
- Benchchem. (n.d.). 4-Chloro-6-fluoroindoline.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-fluoroquinoline.
- Khan, I., et al. (2024).
- Yadav, P., & Kumar, R. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
- Gorgani, L., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-1,2-dihydropyridazine-3,6-dione.
- Golen, J. A., & Manke, D. R. (2016). 4-Chloro-1H-indole-2,3-dione.
- Lead Sciences. (n.d.). 4-Chloro-6-fluoroindoline-2,3-dione.
- ChemicalBook. (n.d.). 4,6-DIFLUOROINDOLINE-2,3-DIONE.
- National Center for Biotechnology Information. (n.d.). 6-Chloroindoline-2,3-dione.
- BLDpharm. (n.d.). 4-Chloro-6-(trifluoromethyl)indoline-2,3-dione.
- ResearchGate. (n.d.). Physicochemical characteristics of the synthesized isatin derivatives.
- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
- Sigma-Aldrich. (n.d.). 4-Chloro-6-fluoroindoline-2,3-dione.
- Fant, K. (2023). Standard Operating Procedure for solubility testing.
- Impurity Detection. (2024). Differential Scanning Calorimetry (DSC Analysis)
- Gorgani, L., et al. (2017).
- Chemspace. (2022). Compound solubility measurements for early drug discovery.
- Khattab, F. I. (1983). Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals. Thermochimica Acta.
- Lund University. (n.d.).
- Wang, X., et al. (2024).
- Zhang, J., et al. (2012). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library.
- Rodrigues, M., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry.
- Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry.
- Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
- Fijałkowski, K., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors.
- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
Sources
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chloro-6-fluoroindoline-2,3-dione - Lead Sciences [lead-sciences.com]
- 6. 4,6-DIFLUOROINDOLINE-2,3-DIONE | 126674-93-9 [chemicalbook.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quercus.be [quercus.be]
- 10. Sci-Hub. Thermal analysis of pharmaceutical compounds. V. The use of differential scanning calorimetry in the analysis of certain pharmaceuticals / Thermochimica Acta, 1983 [sci-hub.jp]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
